molecular formula C12H23NO5S B8420044 (S)-tert-butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

(S)-tert-butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

Cat. No.: B8420044
M. Wt: 293.38 g/mol
InChI Key: NEZJCDLNARUJSX-JTQLQIEISA-N
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Description

(S)-tert-butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO5S and its molecular weight is 293.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H23NO5S

Molecular Weight

293.38 g/mol

IUPAC Name

tert-butyl (3S)-3-(methylsulfonyloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-6-10(8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

NEZJCDLNARUJSX-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)COS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (9.41 g, 0.048 mol) in dichloromethane (200 mL) at room temperature was added iPr2NEt (14.1 g, 0.110 mol), followed by MsCl (5.5 g, 0.048 mol). The reaction mixture was allowed to stir for one hour before concentrating and purifying the resulting residue by silica gel chromatography (1:1 hexane:ethyl acetate). The desired compound was obtained as an oil (11.06 g, 86%).
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods II

Procedure details

A solution of 3-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester (15.0 g, 69.7 mmol) and triethylamine (14.6 mL, 104.5 mmol) in dichloromethane (270 mL) was stirred on a bath of ice and acetone. A solution of methanesulfonyl chloride (5.5 mL, 71.1 mmol) in dichloromethane (25 mL) was added dropwise at a rate which kept the internal temperature remained below 0° C. (the addition required about 20 minutes). The mixture was stirred on an ice bath for 2.5 hours, then was concentrated under vacuum. The residue was dissolved in ethyl acetate, and the mixture was filtered to remove a white crystalline solid. The filtrate was concentrated under vacuum to provide an orange gum. Purification by flash chromatography (50% ethyl acetate in hexane) provided a white solid (19.12 g, 93%). 1H NMR (300 MHz, CDCl3) δ4.10 (m, 2H), 3.95 (bd, J=13 Hz, 1H), 3.81 (dt, J=14, 4 Hz, 1H), 3.03 (s, 3H), 2.92 (ddd, J=14, 10, 3 Hz, 1H), 2.79 (dd, J=13, 10 Hz, 1H), 1.97 (m, 1H), 1.83 (m, 1H), 1.68 (m, 1H), 1.49 (m, 1H), 1.46 (s, 9H), 1.30 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

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